Triamterene

Description

Properties

IUPAC Name |

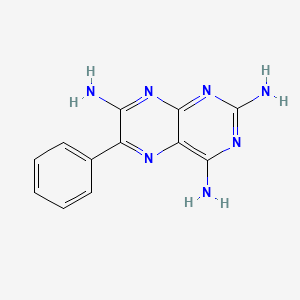

6-phenylpteridine-2,4,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYLWPVRPXGIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7 | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | triamterene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triamterene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021373 | |

| Record name | Triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triamterene appears as odorless yellow powder or crystalline solid. Melting point 316 °C. Almost tasteless at first and with a slightly bitter aftertaste. Acidified solutions give a blue fluorescence. Used as a diuretic drug., Solid | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamterene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very slightly soluble in water (<0.1%), Slightly soluble in water (1 in 1000), In water, less than 0.1% at 50 °C, Slightly soluble in ethanol (1 in 3000), chloroform (1 in 4000), Soluble in formic acid; sparingly soluble in methoxyethanol; very slightly soluble in acetic acid, dilute mineral acids, For more Solubility (Complete) data for Triamterene (7 total), please visit the HSDB record page. | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamterene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triamterene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow plates from butanol, Crystals from dimethylformamide, Yellow crystalline powder | |

CAS No. |

396-01-0 | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamterene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamterene [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamterene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triamterene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triamterene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamterene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS821Z52LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triamterene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triamterene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

601 °F (NTP, 1992), 316 °C, MP: 327 °C (crystals from dimethylformamide) | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamterene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triamterene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triamterene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Triamterene on Epithelial Sodium Channels (ENaC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the potassium-sparing diuretic, triamterene, inhibits the epithelial sodium channel (ENaC). This document details the binding characteristics, quantitative inhibition data, and the experimental protocols used to elucidate this interaction, aimed at facilitating further research and drug development efforts in this area.

Core Mechanism of this compound Action on ENaC

This compound exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) located in the apical membrane of principal cells in the distal nephron and collecting ducts.[1][2][3] ENaC is a heterotrimeric ion channel, composed of α, β, and γ subunits, that mediates sodium reabsorption from the tubular fluid.[3][4] By inhibiting ENaC, this compound reduces sodium reabsorption, leading to a mild natriuresis and diuresis.[4][5] This inhibition of positive sodium ion influx makes the luminal potential more positive, which in turn reduces the electrochemical gradient for potassium and hydrogen ion secretion, resulting in potassium and hydrogen ion retention.[1][2]

The interaction of this compound with ENaC is both voltage-dependent and pH-dependent.[6][7] The blocking effect is more pronounced at more negative membrane potentials (hyperpolarization).[6][7] this compound is a weak base with a pKa of 6.2, and its protonated (positively charged) form is significantly more potent in blocking the ENaC pore than the unprotonated form.[6][7] This suggests that the charged form of the molecule directly interacts with the channel's electric field.[6][7] The pteridine moiety of the this compound molecule is believed to be crucial for this characteristic blockade.[6][7]

This compound shares a similar mechanism of action and likely a common binding site with the well-characterized ENaC blocker, amiloride.[6][7] Studies involving site-directed mutagenesis have identified key amino acid residues in the extracellular loop of the α-subunit of ENaC that are critical for the binding of both amiloride and this compound.[6][7][8] Deletion of the α-subunit region from residues 278-283 significantly reduces the affinity for both drugs.[6][7]

Quantitative Data: this compound Inhibition of ENaC

The inhibitory potency of this compound on ENaC has been quantified in several studies, primarily through electrophysiological measurements in heterologous expression systems like Xenopus laevis oocytes. The half-maximal inhibitory concentration (IC50) is a key parameter and is influenced by membrane voltage and extracellular pH.

| Compound | ENaC Source | Expression System | Voltage (mV) | Extracellular pH | IC50 (µM) | Reference(s) |

| This compound | Rat (rENaC) | Xenopus oocytes | -90 | 7.5 | 5 | [6][7] |

| This compound | Rat (rENaC) | Xenopus oocytes | -40 | 7.5 | 10 | [6][7] |

| This compound | Rat (rENaC) | Xenopus oocytes | -90 | 6.5 | 1 | [6][7] |

| This compound | Rat (rENaC) | Xenopus oocytes | -90 | 8.5 | 17 | [6][7] |

| p-hydroxythis compound sulfuric acid ester | Rat (rENaC) | Xenopus oocytes | - | - | ~2x lower affinity than this compound | [6][7] |

| This compound Derivatives (substituted at p-position of phenyl moiety) | Rat (rENaC) | Xenopus oocytes | - | - | 0.1 - 20 | [6][7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and ENaC.

Expression of ENaC in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording

This is a widely used method to study the function and pharmacology of ion channels in a controlled environment.

Protocol:

-

Oocyte Preparation:

-

Surgically harvest oocytes from a mature female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) with gentle agitation.

-

Manually select healthy stage V-VI oocytes.

-

Store the oocytes in a sterile Barth's solution supplemented with antibiotics.

-

-

cRNA Injection:

-

Synthesize capped complementary RNAs (cRNAs) for the α, β, and γ subunits of ENaC using in vitro transcription kits.

-

Inject a mixture of the α, β, and γ cRNAs (typically in a 1:1:1 ratio, with a total of 1-10 ng of cRNA per oocyte) into the cytoplasm of the prepared oocytes using a microinjection setup.

-

Incubate the injected oocytes for 1-4 days at 16-18°C to allow for channel expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an ENaC-expressing oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing in mM: 100 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Record whole-cell currents. The amiloride-sensitive current, which represents the ENaC-mediated current, can be determined by perfusing the oocyte with a high concentration of amiloride (e.g., 10 µM) and subtracting the remaining current from the total current.

-

-

This compound Inhibition Assay:

-

After establishing a stable baseline ENaC current, perfuse the oocyte with recording solutions containing increasing concentrations of this compound.

-

Allow the current to reach a steady state at each concentration.

-

Record the current inhibition at each concentration relative to the baseline ENaC current.

-

To study the voltage dependence, repeat the measurements at different holding potentials.

-

To study the pH dependence, perform the experiments using recording solutions with different pH values.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration and fit the data to determine the IC50 value.

-

Whole-Cell Patch Clamp of ENaC-Expressing Mammalian Cells

This technique allows for more detailed investigation of ion channel kinetics and pharmacology in a mammalian cell system.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.

-

Transiently or stably transfect the cells with plasmids encoding the α, β, and γ subunits of ENaC. A reporter gene (e.g., GFP) can be co-transfected to identify transfected cells.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Fire-polish the pipette tips to ensure a smooth surface for sealing.

-

Fill the pipettes with an intracellular solution (e.g., containing in mM: 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH 7.2).

-

-

Whole-Cell Recording:

-

Place a coverslip with the transfected cells in a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Approach a single transfected cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the cell at a desired holding potential (e.g., -60 mV).

-

-

This compound Application and Data Analysis:

-

Record baseline whole-cell currents.

-

Apply different concentrations of this compound to the cell via the perfusion system.

-

Measure the inhibition of the amiloride-sensitive current as described for the TEVC protocol.

-

Analyze the data to determine the IC50 and other kinetic parameters of the block.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of ENaC blockade by protonated this compound in the tubular lumen.

Experimental Workflow Diagram

Caption: Workflow for determining this compound's IC50 on ENaC using TEVC in oocytes.

References

- 1. ENaC–Membrane Interactions: Regulation of Channel Activity by Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]

- 3. What are ENaC blockers and how do they work? [synapse.patsnap.com]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Triamterene: A Technical Guide

An in-depth exploration of the history, development, and chemical synthesis of the potassium-sparing diuretic, triamterene. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The journey of this compound's discovery began at the laboratories of Smith Kline and French in Philadelphia.[1] Scientists were intrigued by the renal effects of naturally occurring compounds, particularly xanthopterin, which, like this compound, possesses a pteridine ring system found in molecules such as folic acid and riboflavin.[1] This observation sparked a medicinal chemistry campaign aimed at discovering a potassium-sparing diuretic.

The research efforts culminated in the synthesis of this compound, and the first clinical studies on the compound were published in 1961.[1] Following successful trials, Smith Kline & French launched this compound as a single agent under the brand name Dyrenium in 1964.[1] A combination product with hydrochlorothiazide, named Dyazide, was first approved in the United States in 1965.[1]

Mechanism of Action

This compound exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) on the luminal side of the collecting tubule in the kidneys.[1] This action inhibits the reabsorption of sodium ions from the urine into the blood, which in turn reduces the excretion of potassium ions, thus "sparing" potassium.

Synthesis Pathways

The most common and well-documented synthesis of this compound is a three-step process commencing from guanidine and malonodinitrile.

Overall Synthesis Pathway

Caption: Overall three-step synthesis pathway of this compound.

Step 1: Synthesis of 2,4,6-Triaminopyrimidine

The initial step involves the condensation of guanidine with malonodinitrile. This reaction is typically carried out in the presence of a base, such as sodium methoxide, in an alcohol solvent like ethanol.

Experimental Protocol:

While a one-pot synthesis to the subsequent nitroso compound is often employed, a general procedure for the formation of 2,4,6-triaminopyrimidine is as follows:

-

A solution of guanidine is prepared by reacting a guanidine salt (e.g., guanidine hydrochloride) with a strong base like sodium methoxide in ethanol.

-

Malonodinitrile, dissolved in ethanol, is then added to the guanidine solution.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the product, 2,4,6-triaminopyrimidine, precipitates and can be isolated by filtration.

Due to the high sensitivity of the product to oxidation, it is crucial to perform all operations under an inert atmosphere.[2]

| Parameter | Value | Reference |

| Reactants | Guanidine, Malonodinitrile | [2] |

| Solvent | Ethanol | [2] |

| Base | Sodium Methoxide | [2] |

| Yield | High (reported as 92% in a microwave-assisted Merrifield synthesis) | [2] |

Step 2: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This step involves the nitrosation of 2,4,6-triaminopyrimidine at the 5-position. Alternatively, a more efficient one-pot synthesis from guanidine and malonodinitrile without the isolation of the intermediate pyrimidine is commonly used.

Experimental Protocol (One-Pot Synthesis):

-

A suspension of malononitrile (66 g) and guanidine hydrochloride (96 g) in water (200 g) is prepared.

-

A solution of sodium nitrite (70 g) in water (120 g) is added dropwise at room temperature, maintaining a pH of 4 with the addition of hydrochloric acid.

-

The reaction is stirred for 4 hours at room temperature.

-

Sodium carbonate (21 g) and dimethylformamide (400 g) are added, and water is distilled off under reduced pressure.

-

The mixture is then heated to 140°C for 1 hour to induce isomerization to 5-nitroso-2,4,6-triaminopyrimidine.

-

After cooling and addition of water (400 ml), the product is filtered, washed, and dried.

| Parameter | Value | Reference |

| Starting Materials | Malononitrile, Guanidine Hydrochloride, Sodium Nitrite | |

| Solvent | Water, Dimethylformamide | |

| pH | 4 | |

| Temperature | Room temperature, then 140°C | |

| Yield | 91% | |

| Product Appearance | Raspberry-red solid |

Experimental Protocol (from 2,4,6-Triaminopyrimidine):

-

Dissolve 2,4,6-triaminopyrimidine (2.40 mmol) in water (2.4 mL) and add acetic acid (220 μL).[3]

-

Cool the mixture in an ice bath and add a solution of sodium nitrite (2.52 mmol) in water (1 mL) dropwise, which results in the formation of a pink precipitate.[3]

-

Stir the mixture at room temperature for 15 minutes.[3]

-

Filter the precipitate, wash with water, acetone, and ether, and dry under vacuum.[3]

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Triaminopyrimidine | [3] |

| Reagents | Sodium Nitrite, Acetic Acid | [3] |

| Solvent | Water | [3] |

| Temperature | Ice bath, then room temperature | [3] |

| Yield | 92% | [3] |

| Product Appearance | Purple solid | [3] |

Step 3: Synthesis of this compound

The final step is the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide in the presence of a base to form the pteridine ring of this compound.

Experimental Protocol:

-

To a reaction kettle, add 400 kg of N,N-dimethylacetamide (DMAC), 100 kg of 5-nitroso-2,4,6-triaminopyrimidine, 120 kg of phenylacetonitrile, and 5 kg of solid sodium hydroxide.

-

With stirring at 20-30°C, slowly add 37 kg of an ethanol solution of sodium ethoxide over 1-2 hours.

-

After the addition, slowly heat the mixture to 90-100°C and maintain for 5 hours.

-

Cool the mixture to 30°C and filter to obtain the crude this compound product.

-

For purification, the crude product is dissolved in 1200 kg of DMAC at 110-120°C, filtered while hot, and the filtrate is cooled to 20-25°C to crystallize the pure this compound.

-

The purified product is then filtered and dried.

| Parameter | Value | Reference |

| Reactants | 5-Nitroso-2,4,6-triaminopyrimidine, Benzyl Cyanide | [4] |

| Solvent | N,N-dimethylacetamide (DMAC) | [4] |

| Base | Sodium Hydroxide, Sodium Ethoxide | [4] |

| Reaction Temperature | 90-100°C | [4] |

| Reaction Time | 5 hours | [4] |

| Final Product Yield | 85.7% | [4] |

| Final Product Purity | 99.64% | [4] |

Alternative Synthesis Approaches

While the described three-step synthesis is the most prominently featured in the literature, other methods for the preparation of the key intermediate, 5-nitroso-2,4,6-triaminopyrimidine, have been explored. One such method involves the reaction of the potassium salt of isonitroso-malononitrile with guanidine carbonate in dimethylformamide, reportedly yielding the desired product in 88% yield.[5] However, the preparation of the starting potassium salt from the silver salt of isonitroso-malononitrile makes this route less suitable for industrial-scale production.[5]

Conclusion

The discovery of this compound is a testament to the power of observing the biological activities of naturally occurring compounds and applying those insights to medicinal chemistry. The synthesis of this compound, particularly the well-established three-step pathway, is a robust and high-yielding process that has enabled its widespread use as a therapeutic agent. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis and development of pteridine-based pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. CN106967069A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 5. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]

physicochemical properties of triamterene for in vitro studies

An In-Depth Technical Guide to the Physicochemical Properties of Triamterene for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a potassium-sparing diuretic, to facilitate its effective use in in vitro research. Understanding these core characteristics is critical for proper experimental design, from stock solution preparation to the interpretation of assay results. This document details key physical and chemical data, provides established experimental protocols, and visualizes the compound's mechanism of action.

Core Physicochemical Properties of this compound

This compound is a pteridine derivative, appearing as an odorless, yellow crystalline powder.[1][2] Its limited solubility is a critical factor for in vitro work, often necessitating the use of organic solvents or complexing agents for the preparation of stock solutions. Acidified solutions of this compound are known to exhibit a blue fluorescence.[1][2]

Quantitative Data Summary

The following table summarizes the key physicochemical parameters for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁N₇ | [1][2][3] |

| Molecular Weight | 253.26 g/mol | [1] |

| Melting Point | 316 °C (also reported as 327 °C) | [1][4] |

| pKa | 6.2 | [4] |

| LogP (Octanol/Water) | 0.98 | [1] |

| Appearance | Odorless yellow powder or crystalline solid | [1][2] |

| UV/Vis. λmax | 232, 271, 367 nm | [3] |

| Stability | Sensitive to light; slowly oxidized upon exposure to air. Stable to temperature.[2] |

Solubility Profile

This compound's low aqueous solubility requires careful consideration for in vitro assays. Stock solutions are typically prepared in organic solvents or with solubilizing agents.

| Solvent/System | Solubility | Reference(s) |

| Water | Insoluble / Practically Insoluble | [2] |

| Ethanol | Slightly soluble (1 in 3000); ~1 mg/mL | [1][3] |

| Chloroform | Slightly soluble (1 in 4000) | [1] |

| Dimethyl Sulfoxide (DMSO) | 5.4 mg/mL to ≥7.85 mg/mL | [5] |

| Formic Acid | Soluble | [1][4] |

| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | |

| 1:4 DMSO:PBS (pH 7.2) solution | ~0.2 mg/mL (aqueous solution not stable >1 day) | [3] |

Mechanism of Action & Signaling Pathways

This compound's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC) on the luminal side of the kidney's collecting tubule.[6][7][8] This action is independent of aldosterone.[2][7] By inhibiting Na⁺ reabsorption, it indirectly reduces the driving force for potassium (K⁺) secretion, leading to its potassium-sparing effect.[9] More recent research has also identified this compound as an inhibitor of the G-protein-coupled bile acid receptor 1 (TGR5).[10]

Caption: this compound's blockade of the ENaC in the kidney's principal cells.

Caption: this compound's inhibitory effect on the TGR5 signaling pathway.

Experimental Protocols for In Vitro Studies

The following protocols provide a methodological framework for investigating this compound's biological activities in a laboratory setting.

General Experimental Workflow

A typical workflow for assessing this compound involves initial solubility and stability checks, followed by broad cytotoxicity screening and then more specific, mechanism-based assays.

Caption: General workflow for in vitro evaluation of this compound.

Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines, such as HCT116 and CT26.[11]

-

Cell Seeding: Plate HCT116 or CT26 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is non-toxic (typically ≤0.5%).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

ENaC Inhibition Assay (Electrophysiology)

This protocol uses techniques like the two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing ENaC to measure channel inhibition. The IC₅₀ for rat ENaC is reported as 4.5 µM.[3]

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the α, β, and γ subunits of ENaC. Incubate for 2-4 days to allow for channel expression.

-

Electrophysiology Setup: Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV). Record the baseline whole-cell current, which reflects the activity of the expressed ENaC channels.

-

This compound Application: Perfuse the chamber with the bath solution containing increasing concentrations of this compound. Allow the current to reach a steady state at each concentration.

-

Data Analysis: Measure the current inhibition at each this compound concentration relative to the baseline current. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

TGR5 Functional Inhibition Assay

This protocol is based on methods used to identify this compound as a TGR5 inhibitor in cultured cells.[10]

-

Cell Culture: Use NCI-H716 cells (which endogenously express TGR5) or a cell line like CHO-K1 transiently transfected to express the TGR5 gene.

-

Calcium Flux Measurement:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Measure baseline fluorescence using a suitable plate reader or microscope.

-

Pre-incubate a set of cells with various concentrations of this compound.

-

Stimulate the cells with a known TGR5 agonist (e.g., lithocholic acid).

-

Record the change in fluorescence, which corresponds to intracellular calcium mobilization.

-

-

cAMP and GLP-1 Measurement:

-

Seed NCI-H716 cells in appropriate culture plates.

-

Pre-treat cells with different concentrations of this compound for a short period (e.g., 30 minutes).

-

Stimulate the cells with a TGR5 agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

After incubation, lyse the cells to measure intracellular cAMP levels or collect the supernatant to measure secreted glucagon-like peptide-1 (GLP-1).

-

Quantify cAMP and GLP-1 levels using commercially available ELISA kits.

-

-

Analysis: Compare the levels of calcium, cAMP, and GLP-1 in this compound-treated cells to those treated with the agonist alone. Determine the dose-dependent inhibitory effect of this compound.

DNA Interaction Assay (Viscometry)

This method helps determine the mode of binding between a compound and DNA. Intercalating agents are known to increase the viscosity of a DNA solution.[11]

-

DNA Preparation: Prepare a solution of calf-thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl) and ensure its purity and concentration via UV spectrophotometry (A₂₆₀/A₂₈₀ ratio).

-

Viscosity Measurement: Use an Ostwald-type viscometer submerged in a constant temperature water bath (e.g., 25°C). Measure the flow time of the buffer (t₀) and the DNA solution (t). The relative viscosity (η) is calculated as (t-t₀)/t₀.

-

Titration: Add small aliquots of a concentrated this compound stock solution to the DNA solution to achieve increasing molar ratios of [this compound]/[DNA].

-

Measurement & Analysis: After each addition, allow the solution to equilibrate and then measure the new flow time. Calculate the relative viscosity at each ratio. Plot (η/η₀)¹ᐟ³ versus the binding ratio, where η and η₀ are the specific viscosities of DNA with and without the compound, respectively. A significant increase in relative viscosity upon addition of this compound is indicative of an intercalation binding mode.[11]

References

- 1. This compound | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound [drugfuture.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. On the mechanism of action of this compound: effects on transport of Na+, K+, and H+/HCO3- -ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of this compound as an inhibitor of the TGR5 receptor: identification in cells and animals [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxicity and DNA/HSA interaction study of this compound using molecular modelling and multi-spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

triamterene as a potassium-sparing diuretic research

An In-Depth Technical Guide to Triamterene as a Potassium-Sparing Diuretic

Introduction

This compound is a potassium-sparing diuretic that has been in clinical use since 1964.[1] It is primarily employed in the management of edema associated with conditions like congestive heart failure, liver cirrhosis, and nephrotic syndrome, as well as for the treatment of hypertension.[1][2] this compound is most frequently prescribed in combination with thiazide diuretics, such as hydrochlorothiazide (HCTZ), to counteract the potassium-wasting effects of the latter while contributing to the overall antihypertensive and diuretic efficacy.[3][4] This technical guide provides a comprehensive overview of the research on this compound, focusing on its core mechanism, quantitative pharmacology, experimental evaluation, and the signaling pathways it influences. It is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) located on the luminal membrane of the principal cells in the late distal convoluted tubule and collecting ducts of the nephron.[4][5][6] This action is independent of aldosterone antagonism, distinguishing it from other potassium-sparing diuretics like spironolactone.[1][3]

The process unfolds as follows:

-

ENaC Blockade: this compound directly inhibits the influx of sodium ions (Na+) from the tubular fluid into the principal cells.[7]

-

Reduced Sodium Reabsorption: This blockade leads to a modest increase in the excretion of sodium and water, resulting in a diuretic effect.[1][5]

-

Potassium Sparing: The reabsorption of sodium through ENaC creates a negative electrical potential in the tubular lumen, which drives the secretion of positively charged potassium ions (K+) into the urine. By blocking Na+ entry, this compound makes the luminal potential less negative, thereby reducing the electrochemical gradient for potassium secretion.[6][7] This results in the retention, or "sparing," of potassium.

Quantitative Pharmacological Data

The inhibitory effect of this compound on ENaC is dependent on both voltage and pH. Studies using rat ENaC (rENaC) expressed in Xenopus oocytes have quantified its inhibitory potency. This compound, a weak base with a pKa of 6.2, is more potent in its protonated (charged) form.[8]

| Parameter | Condition | Value | Reference |

| IC₅₀ | pH 7.5, -90 mV | 5 µM | [8] |

| pH 7.5, -40 mV | 10 µM | [8] | |

| pH 6.5 | 1 µM | [8] | |

| pH 8.5 | 17 µM | [8] | |

| Apparent Kᵢ | Charged this compound (-90 mV) | 0.74 µM | [8] |

| Uncharged this compound (-90 mV) | 100.6 µM | [8] | |

| IC₅₀ (Metabolite) | p-hydroxythis compound sulfuric acid ester | ~2x lower affinity than this compound | [8] |

Pharmacokinetics and Metabolism

This compound is rapidly absorbed following oral administration and is primarily metabolized to an active metabolite.[9]

| Parameter | Value | Reference |

| Bioavailability | 30-70% | [4] |

| Onset of Diuresis | 2-4 hours | [2][9] |

| Peak Effect | 2-3 hours | [10] |

| Duration of Action | 7-9 hours | [2][9] |

| Protein Binding | ~67% | [4][9] |

| Metabolism | Hepatic hydroxylation to p-hydroxythis compound, followed by sulfation (active metabolite) | [4][9] |

| Elimination Half-Life | This compound: 1-2 hours | [4][9] |

| Active Metabolite: ~3 hours | [4][9] | |

| Excretion | Primarily renal (<50%, with 21% as unchanged drug) | [4][9] |

Clinical Efficacy and Safety Data

Clinical trials have established the efficacy of this compound, particularly in combination with HCTZ, for managing hypertension while mitigating hypokalemia.

| Study Focus | Patient Population | Dosage | Key Outcomes | Reference |

| Hypertension | 78 patients with mild systemic hypertension (DBP 90-105 mmHg) | TMT 37.5 mg / HCTZ 25 mg daily | Mean BP reduction of -15.0 / -9.6 mmHg after 4 weeks. 59% of patients responded. | [11] |

| Hypertension (Observational) | 17,291 patients with hypertension | TMT + HCTZ vs. HCTZ alone | The TMT+HCTZ group had a mean systolic BP 3.8 mmHg lower than the HCTZ only group (p < 0.0001). | [12][13] |

| Hypokalemia Prevention | 636 patients with mild-moderate hypertension and HCTZ-induced hypokalemia | TMT 37.5 mg / HCTZ 25 mg | Effective in controlling blood pressure while reducing the incidence of hypokalemia. | [10] |

The most significant adverse effect of this compound is hyperkalemia, especially in patients with renal impairment or those taking other agents that increase potassium levels (e.g., ACE inhibitors).[3] Other side effects can include nausea, dizziness, fatigue, and the potential for kidney stone formation.[4]

Experimental Protocols

Protocol: In Vitro ENaC Inhibition Assay

This protocol details the assessment of this compound's inhibitory activity on ENaC using an electrophysiological approach.[8]

-

Objective: To determine the IC₅₀ of this compound for the epithelial sodium channel.

-

Methodology:

-

Channel Expression: The three subunits (α, β, γ) encoding for rat ENaC (rENaC) are expressed in Xenopus laevis oocytes by microinjecting cRNA for each subunit. Oocytes are then incubated for 2-4 days to allow for channel expression.

-

Electrophysiology: A two-electrode voltage-clamp technique is used to measure whole-cell currents. The oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer at a specific pH).

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage steps are applied (e.g., from -100 mV to +40 mV) to elicit Na+ currents through the expressed ENaC channels.

-

Inhibitor Application: A baseline current is established. The bathing solution is then switched to solutions containing increasing concentrations of this compound. The current is measured at each concentration until a steady-state inhibition is achieved.

-

Data Analysis: The percentage of current inhibition is calculated for each this compound concentration relative to the baseline. A concentration-response curve is plotted, and the data are fitted to a logistical equation to determine the IC₅₀ value. The experiment can be repeated at different pH levels and holding potentials to assess dependency.[8]

-

Protocol: In Vivo Diuretic and Potassium-Sparing Activity in Rodents

This protocol outlines a standard method for evaluating the diuretic and electrolyte-modifying effects of this compound in an animal model.[14][15]

-

Objective: To quantify the effect of this compound on urine volume and sodium/potassium excretion.

-

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water.

-

Grouping: Animals are randomly divided into at least three groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).

-

Group 2: Standard Diuretic (e.g., Furosemide 10 mg/kg or HCTZ 10 mg/kg).

-

Group 3: Test Drug (this compound at various doses, e.g., 10, 20, 40 mg/kg).

-

-

Drug Administration: A saline load (e.g., 25 mL/kg) is administered orally to all animals to ensure adequate hydration and urine flow. Immediately after, the vehicle, standard, or test drug is administered orally.

-

Urine Collection: Each rat is placed in an individual metabolic cage, which is designed to separate urine and feces.[15] Urine is collected for a specified period, typically 5 to 24 hours.

-

Analysis:

-

Urine Volume: The total volume of urine collected from each animal is measured.

-

Electrolyte Concentration: The concentrations of Na+ and K+ in each urine sample are determined using a flame photometer.

-

Calculations: Total Na+ and K+ excretion is calculated (concentration × volume). The Na+/K+ ratio is calculated to assess the potassium-sparing effect. A higher ratio indicates a greater potassium-sparing activity.

-

-

Signaling Pathways and Visualizations

While this compound acts directly on ENaC, its physiological context is intertwined with the aldosterone signaling pathway, which regulates sodium balance in the same nephron segment.

Aldosterone Signaling in the Principal Cell

Aldosterone, a mineralocorticoid, increases sodium reabsorption by binding to the mineralocorticoid receptor (MR), which acts as a ligand-activated transcription factor.[16][17] This leads to the increased synthesis and activity of ENaC and the basolateral Na+/K+-ATPase pump.[18]

Caption: Aldosterone signaling pathway in a renal principal cell.

This compound's Direct ENaC Blockade

This compound's mechanism bypasses the aldosterone pathway, providing a direct physical blockade of the ENaC pore. This reduces sodium influx and subsequently diminishes the electrical driving force for potassium to be secreted into the tubular lumen via the Renal Outer Medullary Potassium (ROMK) channel.

Caption: Mechanism of action of this compound on the principal cell.

Experimental Workflow for Diuretic Assessment

The in vivo assessment of a potential diuretic agent follows a standardized workflow to ensure reproducible and comparable results.

Caption: Standard experimental workflow for in vivo diuretic assessment.

This compound remains a valuable therapeutic agent due to its unique mechanism of directly inhibiting the epithelial sodium channel, which results in a modest diuretic effect and a significant potassium-sparing action. Its pharmacology is well-characterized, with defined inhibitory constants and pharmacokinetic profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of novel diuretic agents. A thorough understanding of its direct action on ENaC, in contrast to the indirect hormonal regulation by aldosterone, is critical for its appropriate clinical application and for future research in renal physiology and drug discovery.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. droracle.ai [droracle.ai]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]

- 7. Potassium-sparing diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Efficacy and safety of this compound/hydrochlorothiazide combinations in mild systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension [scholarworks.indianapolis.iu.edu]

- 14. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. m.youtube.com [m.youtube.com]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. physoc.org [physoc.org]

- 18. Aldosterone - Wikipedia [en.wikipedia.org]

Unveiling the Intrinsic Glow: A Technical Guide to the Fluorescence Properties of Triamterene for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamterene, a potassium-sparing diuretic, is a well-established pharmaceutical agent. Beyond its clinical applications, this compound possesses an intrinsic fluorescence that presents a unique opportunity for its use as a label-free probe in cellular imaging. This technical guide provides a comprehensive overview of the core intrinsic fluorescence properties of this compound, offering a foundation for its application in visualizing and tracking its presence within biological systems. While the quantitative characterization of its photophysical properties is not yet exhaustive in publicly available literature, this document consolidates the existing knowledge and provides detailed experimental protocols to facilitate further research and application in cellular and pharmacological studies. The inherent fluorescence of this compound obviates the need for chemical modification with external fluorophores, which can alter the molecule's biological activity and distribution, thus offering a more direct and unperturbed method for cellular investigation.

Core Photophysical Properties of this compound

The intrinsic fluorescence of this compound is characterized by a distinct blueish emission, a feature that has been noted in analytical contexts and in vivo observations.[1] Acidified solutions of this compound are known to exhibit this blue fluorescence.[1] While a complete photophysical profile is not extensively documented, key parameters have been identified that are essential for designing and executing cellular imaging experiments.

Quantitative Fluorescence Data

The following table summarizes the currently available quantitative data on the fluorescence properties of this compound. It is important to note that key parameters such as the fluorescence quantum yield and lifetime have not been widely reported in the scientific literature, representing a significant area for future investigation.

| Property | Value | Remarks |

| Excitation Maximum (λex) | ~325 nm | Based on the use of a HeCd-laser for laser-induced fluorescence detection.[2] |

| Emission Maximum (λem) | Blueish Emission | Qualitatively described. The precise peak wavelength is not specified in the reviewed literature. |

| Fluorescence Quantum Yield (ΦF) | Not Reported | This critical parameter, representing the efficiency of photon emission after absorption, remains to be determined. |

| Fluorescence Lifetime (τ) | Not Reported | The average time the molecule spends in the excited state before returning to the ground state is currently unknown. |

Experimental Protocols

The following protocols are designed to enable researchers to measure the intrinsic fluorescence of this compound and to utilize it for cellular imaging. These methodologies are adapted from standard fluorescence spectroscopy and microscopy techniques.

Determination of this compound's Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of this compound, which is a fundamental step in characterizing its fluorescence properties.

Materials:

-

This compound powder

-

Solvents (e.g., phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the desired experimental solvent (e.g., PBS pH 7.4) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

-

Measurement of Emission Spectrum:

-

Place a cuvette with the solvent blank in the spectrofluorometer and record a blank scan.

-

Replace the blank with the this compound solution.

-

Set the excitation wavelength to 325 nm.

-

Scan the emission spectrum across a relevant wavelength range (e.g., 350-600 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

-

Measurement of Excitation Spectrum:

-

Set the emission wavelength to the peak of the measured emission spectrum.

-

Scan the excitation spectrum across a relevant wavelength range (e.g., 250-400 nm).

-

Correct for lamp intensity variations using the instrument's reference detector.

-

Caption: Workflow for determining the fluorescence spectra of this compound.

Live-Cell Imaging of this compound

This protocol provides a general framework for imaging the intracellular distribution of this compound using its intrinsic fluorescence in live cells.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass-bottom imaging dishes or chamber slides

-

This compound

-

Confocal or widefield fluorescence microscope equipped with a DAPI filter set or similar UV excitation source and blue emission filter.

Methodology:

-

Cell Culture and Seeding:

-

Culture cells under standard conditions.

-

Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging. Allow cells to adhere overnight.

-

-

Cell Treatment:

-

Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO).

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period to allow for cellular uptake.

-

-

Live-Cell Imaging:

-

Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove extracellular this compound.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

-

Excite the cells using a wavelength near 325 nm (e.g., using a 350/50 nm excitation filter).

-

Collect the emitted fluorescence using a filter appropriate for blue fluorescence (e.g., 460/50 nm).

-

Acquire images, optimizing exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Caption: Workflow for the live-cell imaging of this compound's intrinsic fluorescence.

Signaling Pathways and Cellular Interactions

Currently, there is no direct evidence in the scientific literature to suggest that the intrinsic fluorescence of this compound is directly modulated by or reports on specific cellular signaling pathways. Its fluorescence is a photophysical property of the molecule itself. However, changes in the intracellular environment, such as pH or binding to macromolecules, could potentially influence its fluorescence properties. Therefore, while not a direct reporter of signaling events, alterations in this compound's fluorescence intensity or spectral characteristics within different cellular compartments could provide indirect information about the local microenvironment.

Caption: Logical relationship of this compound's fluorescence within a cellular context.

Conclusion and Future Directions

The intrinsic fluorescence of this compound offers a promising avenue for label-free cellular imaging, enabling researchers to study its uptake, distribution, and localization without the confounding effects of external fluorescent tags. This technical guide provides a foundational understanding of its known fluorescence properties and detailed protocols for its characterization and application in a cellular context. Significant gaps in the quantitative photophysical data, particularly the fluorescence quantum yield and lifetime, remain. Future research should focus on the precise determination of these parameters to enable more quantitative imaging studies. Furthermore, investigating the influence of the cellular microenvironment on this compound's fluorescence could unlock its potential as an indirect sensor for intracellular conditions. The methodologies and information presented herein are intended to empower researchers to explore and expand the utility of this compound as an intrinsic fluorescent probe in drug development and cell biology.

References

Preliminary Investigation of Triamterene's Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamterene, a potassium-sparing diuretic, primarily functions by inhibiting the epithelial sodium channel (ENaC) in the renal collecting tubule. However, emerging evidence and clinical observations suggest that this compound possesses a range of off-target activities that contribute to its therapeutic profile and adverse effects. This technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects, with a focus on its inhibitory action on dihydrofolate reductase (DHFR), its potential as a kinase inhibitor, and the mechanisms underlying its association with nephrolithiasis and hepatotoxicity. This document is intended to serve as a resource for researchers and drug development professionals investigating the polypharmacology of this compound and similar compounds.

Introduction

This compound is a pteridine derivative widely prescribed for the management of edema and hypertension. Its primary on-target effect is the blockade of ENaC, leading to increased sodium excretion and potassium retention. However, a comprehensive understanding of a drug's biological activity requires investigation into its off-target interactions, which can lead to both beneficial and detrimental outcomes. This guide delves into the key identified and putative off-target effects of this compound, presenting available quantitative data, detailed experimental methodologies for their investigation, and visual representations of the involved molecular pathways and experimental workflows.

Quantitative Data on Off-Target Interactions

The following table summarizes the available quantitative data for this compound's off-target interactions. It is important to note that research in this area is ongoing, and the data presented here may not be exhaustive.

| Off-Target | Interaction Type | Quantitative Data | Organism/System | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | Total inhibition at 7 x 10⁻⁵ M (with 0.5 x 10⁻⁵ M dihydrofolic acid) | Human leucocytes | [1] |

| Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | 100% inhibition at 1 µM (at 0.01 mM folic acid) | In vitro | [2] |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase Inhibition (putative) | Binding Affinity: -8.0 kcal/mol | In silico | [3] |

| c-Met | Kinase Inhibition (putative) | Binding Affinity: -8.0 kcal/mol | In silico | [3] |

Key Off-Target Effects and Mechanisms

Dihydrofolate Reductase (DHFR) Inhibition

One of the most well-characterized off-target effects of this compound is its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.

Signaling Pathway:

Putative Kinase Inhibition: VEGFR-2 and c-Met

In silico studies have suggested that this compound may act as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are receptor tyrosine kinases implicated in cancer progression. Computational docking models predict that this compound binds to the kinase domains of these receptors with significant affinity[3]. It is crucial to note that these findings are based on computational predictions and await experimental validation.

Hypothetical Signaling Pathway:

Nephrolithiasis

This compound is known to cause the formation of kidney stones. This is not a receptor-mediated off-target effect but rather a physicochemical one. This compound and its metabolites have low solubility in urine, and at physiological pH, they can precipitate and form crystals. These crystals can then aggregate to form stones or act as a nidus for the deposition of other stone-forming materials like calcium oxalate.

Logical Relationship Diagram:

Hepatotoxicity

Rare cases of liver injury have been associated with this compound use. The mechanism is not fully elucidated but is suspected to be idiosyncratic and possibly related to a hypersensitivity reaction rather than direct dose-dependent toxicity[4].

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a general spectrophotometric assay to determine the inhibitory activity of this compound on DHFR.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

This compound

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well UV-transparent plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Add a fixed concentration of NADPH to all wells.

-

Initiate the reaction by adding a fixed concentration of DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the reaction rates against the this compound concentration to determine the IC50 value.

Experimental Workflow:

In Vitro Crystallization Assay for Nephrolithiasis

This protocol provides a method to assess the propensity of this compound to crystallize in an artificial urine solution.

Materials:

-

Artificial urine solution (recipe can be found in scientific literature)

-

This compound

-

pH meter

-

Incubator at 37°C

-

Light microscope

Procedure:

-

Prepare the artificial urine solution and adjust the pH to a physiologically relevant range (e.g., pH 5.0-6.5).

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add varying concentrations of this compound to aliquots of the artificial urine.

-

Incubate the solutions at 37°C for a specified period (e.g., 24-48 hours).

-

At different time points, take a small aliquot of the solution and examine it under a light microscope for the presence of crystals.

-

The extent of crystallization can be semi-quantitatively assessed by counting the number and size of crystals.

Kinase Inhibition Assay (General Protocol)

This is a general protocol for a biochemical kinase assay to experimentally validate the putative inhibitory effect of this compound on kinases like VEGFR-2 and c-Met.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, c-Met)

-

Kinase-specific substrate peptide

-

ATP (radiolabeled or with a detection-compatible modification)

-

This compound

-

Kinase assay buffer

-

Detection reagents (e.g., scintillation fluid, antibodies)

Procedure:

-

Prepare a stock solution of this compound.

-

In a microplate, add the kinase assay buffer.

-

Add the purified kinase and the specific substrate peptide.

-

Add varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Conclusion

The investigation of this compound's off-target effects reveals a more complex pharmacological profile than its primary role as an ENaC blocker would suggest. Its well-established inhibition of DHFR has clinical implications, particularly concerning folate metabolism. The potential for kinase inhibition, though currently based on computational data, opens new avenues for research into this compound's therapeutic applications and adverse effect profile. The physicochemical properties of this compound are directly linked to the risk of nephrolithiasis, highlighting the importance of formulation and patient-specific factors. The rare instances of hepatotoxicity underscore the need for continued pharmacovigilance.

This technical guide provides a foundational understanding of this compound's off-target effects. Further research, particularly quantitative experimental validation of putative interactions and elucidation of the mechanisms behind idiosyncratic reactions, is crucial for a complete characterization of this widely used therapeutic agent. The provided protocols and diagrams are intended to facilitate such investigations.

References

- 1. Antifolate effect of this compound on human leucocytes and on a human lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring the effect of this compound and hydrochlorothiazide on dihydrofolate reductase activity using a new spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Triamterene Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of triamterene, a potassium-sparing diuretic. The document details the key structural features of the this compound molecule that are essential for its biological activity, summarizes quantitative data on the potency of various analogs, and provides detailed experimental protocols for assessing the efficacy of these compounds.

Core Structure and Mechanism of Action

This compound (6-phenylpteridine-2,4,7-triamine) is a pteridine derivative that exerts its diuretic effect by blocking the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the nephron.[1][2][3] This blockade inhibits the reabsorption of sodium ions from the tubular fluid into the blood, leading to a modest increase in sodium and water excretion (natriuresis and diuresis).[4] Crucially, by inhibiting sodium influx, this compound reduces the electrochemical gradient that drives potassium secretion into the urine, resulting in its potassium-sparing effect.[5]

The primary molecular target of this compound is the ENaC, a heterotrimeric channel composed of α, β, and γ subunits.[4] this compound is believed to bind to a site within the channel pore, physically occluding the passage of sodium ions.[1]

Structure-Activity Relationship (SAR) of this compound Analogs